N-Benzylcyclopropylamine chemical properties and structure
N-Benzylcyclopropylamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental methodologies for N-Benzylcyclopropylamine. This document is intended to serve as a comprehensive resource for professionals engaged in chemical research and drug development.
Core Chemical Properties
N-Benzylcyclopropylamine, also known as N-Cyclopropylbenzylamine, is a secondary amine featuring both a benzyl and a cyclopropyl substituent attached to the nitrogen atom.[1] Its core physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 13324-66-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₃N | [1][2][3] |
| Molecular Weight | 147.22 g/mol | [1][2][4] |
| Melting Point | 97-98.5 °C | [1][5] |
| Boiling Point | 80-81 °C (at 5 Torr) | [1][5] |
| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [1][5] |
| Flash Point | 92.8 °C | [1] |
| pKa | 8.47 ± 0.20 (Predicted) | [1] |
| LogP (Octanol/Water) | 1.939 (Calculated) | [6] |
| Water Solubility (log10WS) | -2.80 (Calculated) | [6] |
Chemical Structure and Identification
The structure of N-Benzylcyclopropylamine consists of a central nitrogen atom bonded to a hydrogen, a benzyl group (-CH₂Ph), and a cyclopropyl ring.
-
IUPAC Name : N-benzylcyclopropanamine[7]
-
SMILES : C1CC1NCc2ccccc2
-
InChI : InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,10-11H,6-8H2[1][3]
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of N-Benzylcyclopropylamine. These are adapted from established procedures for similar compounds and may require optimization for specific laboratory conditions.
Synthesis via Reductive Amination
Reductive amination is a common and effective method for the synthesis of N-Benzylcyclopropylamine. This process involves the reaction of benzaldehyde with cyclopropylamine to form an imine, which is then reduced in situ to the desired secondary amine.
Materials:
-
Benzaldehyde
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation : Dissolve benzaldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin-Layer Chromatography (TLC).
-
Reduction : To the reaction mixture, add sodium triacetoxyborohydride (1.5 mmol) portion-wise. Continue stirring at room temperature for 12-24 hours.
-
Work-up : Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield N-Benzylcyclopropylamine.
A generalized workflow for this synthesis is depicted below.
Analytical Characterization
The identity and purity of the synthesized N-Benzylcyclopropylamine should be confirmed using standard analytical techniques.[8]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [9]
-
Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm range), a singlet for the benzylic methylene protons (-CH₂-), and signals for the cyclopropyl ring protons.
-
¹³C NMR : The carbon NMR spectrum will show distinct resonances for the aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.
2. Infrared (IR) Spectroscopy [10]
-
Sample Preparation : A small amount of the neat sample can be analyzed using an ATR-FTIR spectrometer.
-
Expected Absorptions : Key signals include N-H stretching (a weak to medium band around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).
3. Mass Spectrometry (MS)
-
Technique : Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Fragmentation : The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (147.22). Common fragments would likely result from the loss of the benzyl or cyclopropyl groups.
The logical flow for analytical characterization is presented in the diagram below.
Reactivity and Safety
-
Reactivity : As a secondary amine, N-Benzylcyclopropylamine can undergo N-alkylation and N-acylation reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic.
-
Safety : N-Benzylcyclopropylamine is expected to be irritating to the skin and eyes.[1] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1] For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. N-benzylcyclopropylamine [webbook.nist.gov]
- 4. N-Cyclopropylbenzenemethanamine | C10H13N | CID 25866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13324-66-8 CAS MSDS (N-BENZYLCYCLOPROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. N-benzylcyclopropylamine (CAS 13324-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. N-Cyclopropyl-benzylamine 95% | CAS: 13324-66-8 | AChemBlock [achemblock.com]
- 8. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
